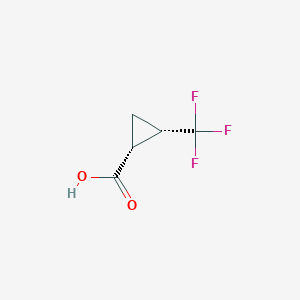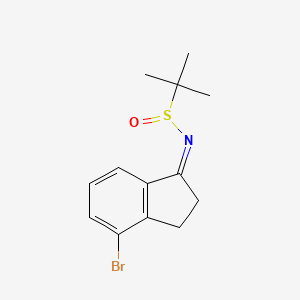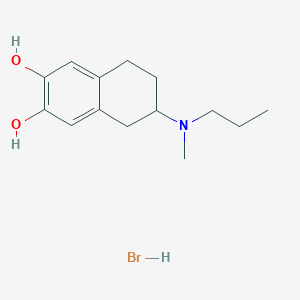
H-Trp-Obzl.TosOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Trp-Obzl.TosOH is a derivative of the amino acid L-tryptophan. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the carboxyl group of L-tryptophan. This compound is a white to off-white powder and is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Trp-Obzl.TosOH is typically synthesized through the Fischer-Speier esterification reaction. This involves the reaction of L-tryptophan with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out under reflux conditions in a water-azeotroping solvent such as cyclohexane or methyl tetrahydrofuran (Me-THF) to remove water formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of L-tryptophan benzyl ester p-toluenesulfonate follows similar principles but on a larger scale. The use of green solvents like Me-THF is preferred to minimize environmental impact. The reaction mixture is typically heated under reflux, and the product is isolated by precipitation or crystallization .
Chemical Reactions Analysis
Types of Reactions
H-Trp-Obzl.TosOH undergoes several types of chemical reactions, including:
Esterification: Formation of the ester bond between L-tryptophan and benzyl alcohol.
Substitution: The p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield L-tryptophan and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid, reflux conditions.
Substitution: Various nucleophiles, mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, water or aqueous solvents.
Major Products Formed
Esterification: this compound.
Substitution: Substituted L-tryptophan derivatives.
Hydrolysis: L-Tryptophan and benzyl alcohol.
Scientific Research Applications
H-Trp-Obzl.TosOH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for the carboxyl group of L-tryptophan during peptide synthesis.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a precursor for various pharmaceutical compounds.
Biochemical Studies: Used in studies involving the metabolism and function of tryptophan and its derivatives.
Mechanism of Action
The primary mechanism of action of L-tryptophan benzyl ester p-toluenesulfonate involves the protection of the carboxyl group of L-tryptophan. This protection prevents unwanted side reactions during peptide synthesis and other chemical transformations. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions .
Comparison with Similar Compounds
H-Trp-Obzl.TosOH can be compared with other amino acid benzyl esters, such as:
L-Alanine benzyl ester p-toluenesulfonate: Similar protecting group properties but derived from L-alanine.
L-Phenylalanine benzyl ester hydrochloride: Another amino acid benzyl ester used in peptide synthesis but with different solubility and reactivity properties.
L-Tyrosine benzyl ester p-toluenesulfonate: Similar to L-tryptophan benzyl ester p-toluenesulfonate but derived from L-tyrosine.
This compound is unique due to its specific use in protecting the carboxyl group of L-tryptophan, making it particularly valuable in the synthesis of tryptophan-containing peptides and other derivatives.
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18N2O2.C7H8O3S/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,11,16,20H,10,12,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1 |
InChI Key |
YQSJOXHVUQTJCB-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N |
sequence |
W |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















